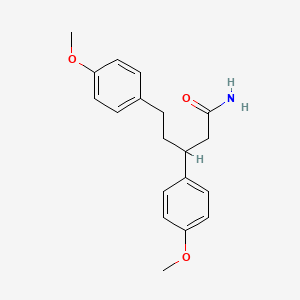![molecular formula C16H20O4 B14442419 2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate CAS No. 77504-03-1](/img/structure/B14442419.png)
2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate is an organic compound with a complex structure that includes both phenoxy and prop-2-enoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate typically involves the reaction of phenoxyacetic acid with allyl alcohol in the presence of an esterification catalyst such as cerium sulfate. The reaction is carried out under reflux conditions with benzene as the solvent .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification reactions but on a larger scale. The use of azeotropic dehydration techniques can help in driving the reaction to completion and obtaining higher yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bonds in the prop-2-en-1-yl group, converting them into saturated derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate involves its interaction with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological molecules, while the prop-2-enoate group can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Phenol, 2-methoxy-4-(1-propenyl)-:
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: Similar in structure but with a methoxy group instead of the ethoxy linkage.
Propriétés
Numéro CAS |
77504-03-1 |
|---|---|
Formule moléculaire |
C16H20O4 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C16H20O4/c1-3-7-14-8-5-6-9-15(14)19-12-10-18-11-13-20-16(17)4-2/h3-6,8-9H,1-2,7,10-13H2 |
Clé InChI |
WKTUYHPZWWNXAI-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC=CC=C1OCCOCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


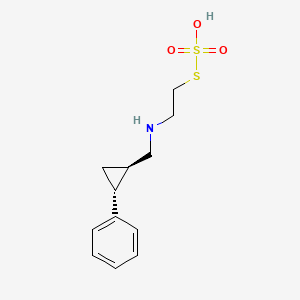
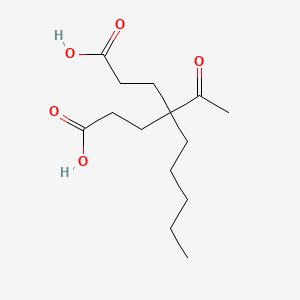
![Heptanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14442365.png)

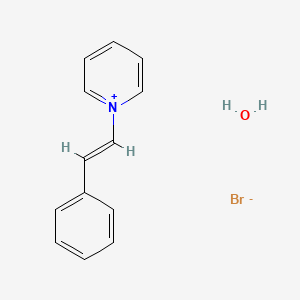
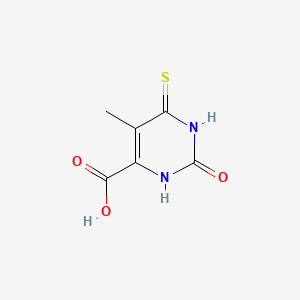
![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
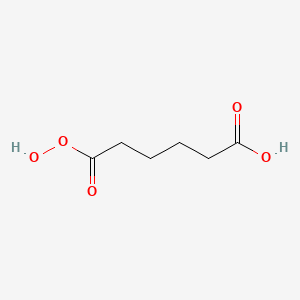
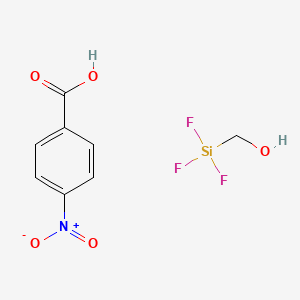
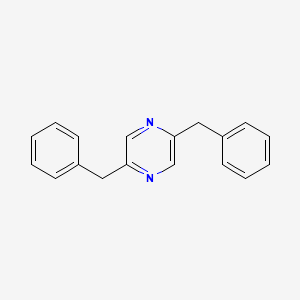
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
